NMT Binding Affinity vs. Acetyl-CoA
For human NMT1, myristoyl-CoA exhibits a 687-fold higher binding affinity compared to acetyl-CoA, ensuring it is the preferred substrate under physiological conditions. The estimated dissociation constant (Kd) for myristoyl-CoA is 14.7 nM, while that for acetyl-CoA is 10.1 µM [1]. This stark difference explains why, in competitive binding assays, NMT1 catalyzes almost exclusively myristoylation even when acetyl-CoA is present [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 14.7 nM (for human NMT1) |
| Comparator Or Baseline | Acetyl-CoA: 10.1 µM (for human NMT1) |
| Quantified Difference | 687-fold higher affinity for myristoyl-CoA |
| Conditions | In vitro binding assay with purified human NMT1. |
Why This Matters
This quantitative binding data confirms that myristoyl-CoA is the definitive substrate for NMT, justifying its use in any assay where accurate measurement of this enzyme's activity is critical.
- [1] Su D, Kosciuk T, Yang A, Price IR, Lin H. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Chem Biol. 2021;16(12):2889-2899. View Source
